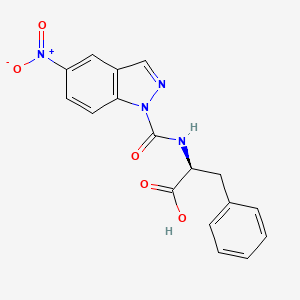
N-(5-Nitro-1H-indazole-1-carbonyl)-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitroaniline and hydrazine derivatives, under acidic or basic conditions.
Nitration: The indazole core is then nitrated using a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids, to introduce the nitro group at the 5-position.
Amidation: The carboxylic acid group is introduced through amidation reactions, where the indazole derivative is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(5-Amino-1H-indazole-1-carboxamido)-3-phenylpropanoic acid.
Substitution: Various substituted indazole derivatives.
Hydrolysis: 5-Nitroindazole-1-carboxylic acid and phenylpropanoic acid derivatives.
科学研究应用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigating its effects on cellular processes and its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Chemical Biology: Studying its interactions with biomolecules and its role in modulating biological functions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action of (S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid would depend on its specific biological target. Generally, indazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of signaling pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression.
相似化合物的比较
Similar Compounds
2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid: (racemic mixture).
2-(5-Nitro-1H-indazole-1-carboxamido)-3-(4-methoxyphenyl)propanoic acid: .
2-(5-Nitro-1H-indazole-1-carboxamido)-3-(4-chlorophenyl)propanoic acid: .
Uniqueness
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic mixture or other analogs. The presence of the nitro group at the 5-position of the indazole ring also contributes to its distinct chemical reactivity and potential biological effects.
属性
CAS 编号 |
664985-95-9 |
|---|---|
分子式 |
C17H14N4O5 |
分子量 |
354.32 g/mol |
IUPAC 名称 |
(2S)-2-[(5-nitroindazole-1-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H14N4O5/c22-16(23)14(8-11-4-2-1-3-5-11)19-17(24)20-15-7-6-13(21(25)26)9-12(15)10-18-20/h1-7,9-10,14H,8H2,(H,19,24)(H,22,23)/t14-/m0/s1 |
InChI 键 |
LCOQPILPCBRSGR-AWEZNQCLSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


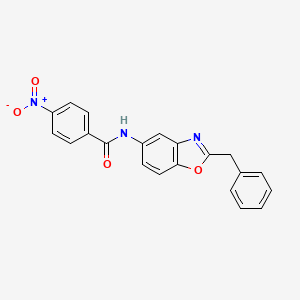
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
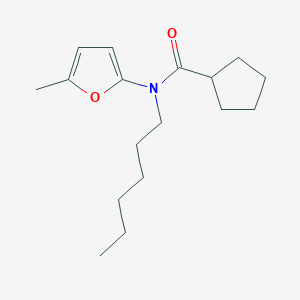
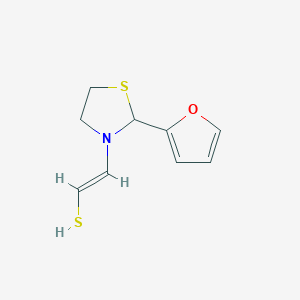
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
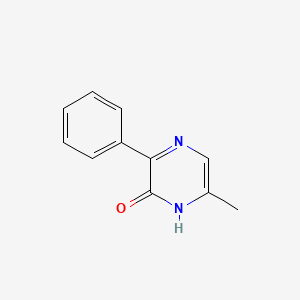
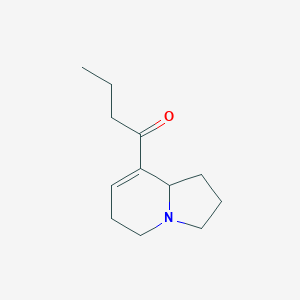
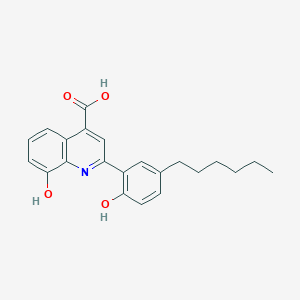
![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)


![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
